molecular formula C16H16ClNO B5349950 2-chloro-N-(1-phenylpropyl)benzamide

2-chloro-N-(1-phenylpropyl)benzamide

Cat. No.: B5349950
M. Wt: 273.75 g/mol
InChI Key: GUQXUQDCMHGADE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a chloro substituent at the ortho position (C2) of the benzene ring and a 1-phenylpropyl group attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including increased lipophilicity due to the aromatic phenylpropyl moiety, which may influence solubility, bioavailability, and receptor-binding interactions.

Properties

IUPAC Name

2-chloro-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQXUQDCMHGADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide structure can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-(1-phenylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Applications
This compound C₁₆H₁₆ClNO 273.76 g/mol Chloro (C2), N-(1-phenylpropyl) Agrochemical/Pharmaceutical
2-Chloro-N-(1-cyanocyclopropyl)-[...]amide C₂₁H₁₃ClF₈N₆O 582.81 g/mol Chloro (C2), Pyrazole, Cyanocyclopropyl Pesticidal
2-Chloro-N-(propan-2-yl)benzamide C₁₀H₁₂ClNO 197.66 g/mol Chloro (C2), N-isopropyl Synthetic Intermediate
2-Chloro-N-[2-(pyrazolyl)propyl]benzamide C₁₅H₁₈ClN₃O 291.78 g/mol Chloro (C2), N-(pyrazole-propyl) Medicinal Chemistry

Research Implications

  • Structural Determinants : The ortho-chloro group is a conserved feature across analogs, suggesting its role in electronic modulation or steric effects.
  • N-Substituent Diversity : Larger aromatic groups (e.g., phenylpropyl) enhance lipophilicity, while heterocyclic substituents (e.g., pyrazole) improve target engagement.
  • Methodology : Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving these compounds' structures, enabling precise SAR studies .

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